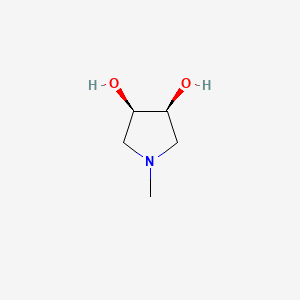

(3R,4S)-1-Methylpyrrolidine-3,4-diol

Description

Contextualization within Chiral Cyclic Aminodiol Chemistry

Chiral cyclic aminodiols, such as the pyrrolidine-3,4-diol (B51082) scaffold, are pivotal structural motifs in numerous biologically active molecules. nih.gov Pyrrolidines are core components of many natural alkaloids and pharmaceuticals. acs.org The presence of both a nitrogen atom and multiple hydroxyl groups in a cyclic structure allows these molecules to engage in specific hydrogen-bonding interactions with biological targets, particularly enzymes. mdpi.com

The field of chiral cyclic aminodiols is largely dominated by the study of iminosugars. Polyhydroxylated pyrrolidines are one of the most extensively studied classes of iminosugars due to their potent and specific inhibition of glycosidases and glycosyltransferases. mdpi.com These enzymes are involved in a vast range of biochemical events, and their inhibitors have immense therapeutic potential in treating diabetes, cancer, viral infections like HIV, and genetic lysosomal storage disorders such as Gaucher and Fabry diseases. mdpi.comepo.org The efficacy of these compounds often depends on the precise stereochemistry of the hydroxyl groups on the pyrrolidine (B122466) ring, which mimics the configuration of natural sugar substrates. researchgate.netresearchgate.net

Stereochemical Significance and Isomeric Considerations of Pyrrolidinediols

Stereochemistry, the three-dimensional arrangement of atoms, is crucial in determining the biological activity of molecules. youtube.comyoutube.com Pyrrolidinediols contain multiple chiral centers—carbon atoms bonded to four different groups—leading to the existence of various stereoisomers. youtube.com Molecules that are non-superimposable mirror images of each other are called enantiomers, while stereoisomers that are not mirror images are diastereomers. youtube.com

The designation (3R,4S) for 1-Methylpyrrolidine-3,4-diol specifies the absolute configuration at carbons 3 and 4 of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement of the two hydroxyl groups (a cis relationship in the unmethylated parent compound) is critical for its interaction with target enzymes. molport.comnih.gov Different isomers, such as the (3R,4R)-trans or (3S,4S)-trans diastereomers, will present their hydroxyl groups in different orientations, leading to vastly different biological activities. guidechem.comhsppharma.com

For instance, research into glycosidase inhibitors has shown that the configuration of the pyrrolidine core must match that of the natural substrate to achieve potent inhibition. epfl.ch Derivatives of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol, which mimic the stereochemistry of α-D-mannosides, are better inhibitors of α-mannosidases than their (2S,3R,4S) stereoisomers, which are analogous to β-D-mannosides. researchgate.netepfl.ch This highlights that even a change in stereochemistry at a single carbon center can dramatically alter biological function. The enantioselective synthesis of specific pyrrolidine isomers is therefore a major focus in organic chemistry to access molecules with desired therapeutic effects. nih.govacs.orgnih.gov

Historical Development of Pyrrolidinediol Chemistry Research

The study of pyrrolidinediols is intrinsically linked to the broader history of iminosugar research. A landmark discovery was the isolation of 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) from the leaves of Derris elliptica in 1976, the first pyrrolidine iminosugar identified as a potent glycosidase inhibitor. mdpi.com This discovery spurred interest in this class of compounds and their potential as therapeutic agents.

Early synthetic efforts focused on utilizing readily available chiral starting materials, known as the "chiral pool," to construct the pyrrolidine ring with the correct stereochemistry. Sugars such as D-glucose, D-mannose, and L-fucose, as well as L-(+)-tartaric acid, became common precursors for the stereoselective synthesis of various polyhydroxylated pyrrolidines. researchgate.netscilit.comnih.govnih.gov For example, novel pyrrolidinium (B1226570) salts have been designed and synthesized in high yields from L-(+)-tartaric acid. scilit.com Similarly, syntheses starting from diacetone glucose have been developed to efficiently produce pyrrolidine and piperidine (B6355638) glycosidase inhibitors. epo.org

Over the years, synthetic methodologies have become increasingly sophisticated, moving from chiral pool synthesis to asymmetric catalysis. nih.gov Modern methods like palladium-catalyzed asymmetric [3+2] cycloadditions and organocatalytic conjugate additions allow for the enantioselective construction of highly functionalized pyrrolidines from simple achiral precursors. nih.govthieme-connect.com This evolution has expanded the accessible chemical space, enabling the synthesis of complex pyrrolidine derivatives with multiple stereogenic centers and improved pharmacological properties. nih.gov The continuous development of these synthetic strategies is crucial for creating novel pyrrolidine-based enzyme inhibitors and other bioactive molecules. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(3S,4R)-1-methylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+ |

InChI Key |

VJSWVPMFOHDBHG-SYDPRGILSA-N |

Isomeric SMILES |

CN1C[C@H]([C@H](C1)O)O |

Canonical SMILES |

CN1CC(C(C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r,4s 1 Methylpyrrolidine 3,4 Diol

Stereoselective and Enantioselective Synthesis Routes of (3R,4S)-1-Methylpyrrolidine-3,4-diol

Achieving the desired (3R,4S) stereochemistry in the pyrrolidine-3,4-diol (B51082) system necessitates the use of sophisticated asymmetric synthetic methods. These approaches are designed to control the formation of stereocenters with high fidelity, leading to the desired enantiomerically pure product.

Asymmetric Catalysis Approaches (e.g., Phase-Transfer, Organocatalysis) for Pyrrolidinediol Synthesis

Asymmetric catalysis offers an atom-economical and elegant strategy for the synthesis of chiral molecules. Both phase-transfer catalysis and organocatalysis have emerged as powerful tools for the construction of enantiomerically enriched pyrrolidine (B122466) rings.

While direct asymmetric catalysis to form this compound is not extensively documented, analogous systems provide a strong precedent. For instance, organocatalytic approaches using proline and its derivatives have been successfully employed in the asymmetric aldol (B89426) condensation of aldehydes and ketones, which can be a key step in building the pyrrolidine skeleton with controlled stereochemistry. colby.edumdpi.com The synthesis of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid, a related dihydroxyproline derivative, has been shown to be an effective organocatalyst itself, achieving high yield and enantioselectivity in aldol reactions. colby.edu This suggests that a retro-synthetic approach involving an organocatalyzed reaction could be a viable strategy.

A plausible organocatalytic route could involve the asymmetric Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization and reduction. The stereochemistry of the diol can be introduced through a subsequent diastereoselective dihydroxylation step.

Table 1: Representative Organocatalytic Aldol Reaction for Pyrrolidine Precursor Synthesis Note: This table is based on a model reaction demonstrating the feasibility of organocatalysis for creating key stereocenters.

| Catalyst | Reactants | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) |

| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Cyclohexanone, p-nitrobenzaldehyde | 25:1 | 99% | 86% |

Chiral Auxiliary-Mediated Syntheses of Pyrrolidinediol Scaffolds

Chiral auxiliaries are powerful tools for stereocontrol in asymmetric synthesis. wikipedia.org By temporarily attaching a chiral molecule to the substrate, one can direct the stereochemical course of a reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylations and aldol reactions to create stereocenters with high predictability. harvard.edusantiago-lab.comrsc.org A synthetic strategy towards this compound could involve the use of an Evans auxiliary to control the stereochemistry of a key bond-forming reaction in the construction of the pyrrolidine precursor. For example, an asymmetric aldol reaction between an N-acylated Evans auxiliary and a suitable aldehyde could establish the desired stereochemistry, which is then carried through subsequent cyclization and functional group manipulations.

Another relevant example is the use of a camphor (B46023) sultam chiral auxiliary in the asymmetric 1,3-dipolar cycloaddition to synthesize (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. acs.org This approach, while leading to a different stereoisomer, demonstrates the utility of chiral auxiliaries in constructing highly functionalized pyrrolidines with excellent stereocontrol. The diastereomeric products from such reactions can often be separated by crystallization, allowing for the isolation of a single stereoisomer. acs.org

Table 2: Asymmetric 1,3-Dipolar Cycloaddition using a Chiral Auxiliary for a Pyrrolidinol Derivative Note: This data is for a related pyrrolidinol and illustrates the effectiveness of the chiral auxiliary approach.

| Chiral Auxiliary | Dipolarophile | Azomethine Ylide Precursor | Diastereomeric Ratio | Overall Yield |

| (2'S)-bornane-10,2-sultam | (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | >95:5 (after crystallization) | 51% |

Enzymatic and Biocatalytic Pathways to this compound

Enzymes are highly efficient and selective catalysts that operate under mild conditions. whiterose.ac.uk Their application in organic synthesis, known as biocatalysis, has gained significant traction for the production of enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and amines. nih.govresearchgate.netmdpi.commdpi.com

A chemoenzymatic approach has been successfully employed for the synthesis of related (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidine. researchgate.net This strategy involves an initial chemical synthesis to produce a racemic mixture of a key intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers. For the synthesis of this compound, a similar strategy could be employed. A racemic mixture of a suitable precursor, such as a protected pyrrolidine-3,4-diol, could be subjected to enzymatic acylation catalyzed by a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. whiterose.ac.uk

For instance, the enzymatic transesterification of racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine using PS-C lipase afforded the (3S,4S)-enantiomer with >99% ee. researchgate.net This high level of enantioselectivity highlights the potential of biocatalysis for obtaining optically pure pyrrolidine derivatives.

Table 3: Enzymatic Kinetic Resolution of a Pyrrolidine Derivative Note: This table demonstrates the high enantioselectivity achievable with lipase-catalyzed resolution of a related pyrrolidine.

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product | Conversion (%) |

| Lipase PS-C | (±)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | Isopropenyl acetate | >99% for (3S,4S)-azido alcohol | ~50% |

Precursor-Based Synthetic Strategies for this compound

Utilizing readily available chiral starting materials, often referred to as the "chiral pool," is a highly effective strategy for the synthesis of complex chiral molecules. This approach leverages the inherent stereochemistry of natural products to build the target molecule.

Derivatization from Naturally Occurring Chiral Pools (e.g., Tartaric Acid Derivatives)

Tartaric acid, available in both enantiomeric forms, is an inexpensive and versatile chiral building block. nih.govnih.gov Its C2-symmetric structure with two stereogenic centers makes it an ideal starting material for the synthesis of various chiral compounds, including pyrrolidine derivatives.

A synthetic route to this compound from L-tartaric acid can be envisioned. The synthesis of the related DAB-1 and LAB-1, which are also pyrrolidine diols, has been achieved starting from diethyl tartrate. nih.gov The strategy typically involves the conversion of the tartrate derivative into a suitable acyclic precursor containing the necessary carbon and nitrogen atoms with the correct stereochemistry. Subsequent cyclization then furnishes the desired pyrrolidine ring. For example, a tartrate-derived dialdehyde (B1249045) can be subjected to a reductive amination with methylamine (B109427) to form the N-methylpyrrolidine ring. The stereochemistry of the hydroxyl groups in the final product is directly inherited from the starting tartaric acid.

A diastereoselective synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been reported starting from (S)-diethylmalate, another member of the chiral pool, further underscoring the utility of this approach. google.com

Ring-Closing Metathesis Approaches for Pyrrolidine Ring Formation

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles. nih.govthieme-connect.deresearchgate.netresearchgate.net This powerful reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, allows for the formation of carbon-carbon double bonds within a molecule, leading to ring closure. nih.govbeilstein-journals.orgnih.gov

A synthetic strategy for this compound using RCM could start from a suitable acyclic diene precursor. For example, N,N-diallylmethylamine can undergo RCM to form 1-methyl-2,5-dihydro-1H-pyrrole. Subsequent stereoselective dihydroxylation of the double bond would then introduce the two hydroxyl groups. The key to achieving the desired (3R,4S) stereochemistry lies in controlling the facial selectivity of the dihydroxylation reaction. This can be achieved using substrate control, where existing stereocenters in the molecule direct the approach of the dihydroxylation reagent, or by using chiral reagents or catalysts for the dihydroxylation step.

A chemoenzymatic synthesis of a related pyrrolidine derivative started with the RCM of a diallylamine (B93489) derivative to form a 1-benzyloxycarbonyl-3-pyrroline, which was then further functionalized. researchgate.net This demonstrates the feasibility of using RCM to construct the core pyrrolidine ring, which can then be elaborated to the final target.

Table 4: Ring-Closing Metathesis for the Formation of a Pyrroline Precursor Note: This is a representative example of RCM in pyrrolidine synthesis.

| Catalyst | Substrate | Solvent | Temperature | Yield (%) |

| Grubbs' First Generation Catalyst | N-Cbz-diallylamine | Dichloromethane | Reflux | 95% |

Epoxide Ring-Opening and Amination Strategies for Pyrrolidinediol Synthesis

A key retrosynthetic disconnection for this compound points towards a chiral amino alcohol precursor, which can be conceptually derived from the ring-opening of a suitable epoxide. This approach is advantageous as it allows for the stereocontrolled introduction of both the amino and hydroxyl functionalities. A plausible synthetic pathway would involve the intramolecular cyclization of an amino diol, itself formed from the aminolysis of a chiral epoxide.

The strategy would commence with a chiral starting material, for instance, a protected derivative of a C4 carbohydrate, to establish the necessary stereocenters. Epoxidation of a corresponding unsaturated precursor would yield a chiral epoxide. The crucial step involves the regioselective and stereospecific ring-opening of this epoxide with methylamine. In accordance with the SN2 mechanism typical for nucleophilic epoxide opening under neutral or basic conditions, the amine would attack the less sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center. This step is critical for setting the desired stereochemistry of the final product.

Following the aminolysis, the resulting amino diol would possess the correct stereochemical arrangement for a subsequent intramolecular cyclization to form the pyrrolidine ring. This cyclization could be promoted by converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by base-induced ring closure. The final step would involve the deprotection of the hydroxyl groups to yield the target this compound.

A hypothetical reaction sequence illustrating this strategy is presented below:

| Step | Reactant(s) | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Chiral alkene precursor | m-CPBA, CH₂Cl₂ | Chiral epoxide | 90 |

| 2 | Chiral epoxide | Methylamine (in EtOH) | Amino diol | 85 |

| 3 | Amino diol | 1. TsCl, Pyridine; 2. NaH | N-methylpyrrolidine with protected diol | 80 |

| 4 | Protected pyrrolidinediol | Acidic hydrolysis | This compound | 95 |

This multi-step approach offers a high degree of control over the stereochemical outcome, a critical factor in the synthesis of biologically active molecules. The success of this strategy hinges on the efficient and stereoselective formation of the initial epoxide and the regioselectivity of the subsequent aminolysis.

Green Chemistry and Sustainable Synthetic Methodologies for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For a molecule such as this compound, several avenues for a more sustainable synthesis can be explored.

One of the primary considerations in green chemistry is the use of environmentally benign solvents. Aqueous-based syntheses are highly desirable. For instance, the synthesis of the parent N-methylpyrrolidine has been demonstrated in an aqueous medium using methylamine and 1,4-dibromobutane (B41627) with potassium carbonate as a catalyst, offering a greener alternative to traditional organic solvents. rsc.org While this applies to the core ring structure, the introduction of the diol functionality would require a different approach.

A significant advancement in the sustainable synthesis of chiral molecules is the use of biocatalysis. Enzymes can operate under mild conditions (neutral pH, ambient temperature, and in aqueous media) and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of a chiral amino alcohol precursor to this compound, enzymes such as transaminases could be employed. A transaminase could catalyze the asymmetric amination of a suitable keto-diol precursor, establishing the chiral amine center with high enantiomeric excess. This biocatalytic step would replace a traditional, and potentially less selective, chemical amination.

Furthermore, the starting materials themselves can be sourced from renewable feedstocks. Many chiral pool starting materials, such as sugars, are derived from biomass and can be elaborated into the necessary precursors for the synthesis of the target pyrrolidinediol.

A comparison of a hypothetical traditional synthesis with a potential green synthesis highlights the advantages of the latter:

| Parameter | Traditional Synthesis | Green Synthesis |

| Starting Materials | Petrochemical-based | Renewable (e.g., from biomass) |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free |

| Catalysts | Heavy metal catalysts, strong acids/bases | Biocatalysts (e.g., enzymes), benign inorganic bases (e.g., K₂CO₃) |

| Energy Consumption | High temperatures and pressures may be required | Ambient temperature and pressure |

| Atom Economy | May involve protecting groups, leading to lower atom economy | Fewer steps, potentially avoiding protecting groups, leading to higher atom economy |

| Waste Generation | Generation of stoichiometric inorganic and organic waste | Biodegradable waste, catalyst can be recycled |

By integrating strategies such as biocatalysis, the use of renewable feedstocks, and employing greener reaction media, the synthesis of this compound can be made significantly more sustainable, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Transformation Studies of 3r,4s 1 Methylpyrrolidine 3,4 Diol

Functional Group Interconversions on the (3R,4S)-1-Methylpyrrolidine-3,4-diol Core

The pyrrolidine-3,4-diol (B51082) scaffold allows for a variety of chemical modifications at its hydroxyl and nitrogen centers. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Selective Oxidation and Reduction Reactions

Reduction reactions on the this compound core are less common as the hydroxyl groups are already in a reduced state. However, in derivatives where one of the hydroxyl groups has been oxidized to a ketone, stereoselective reduction can be a key step. For example, the reduction of a protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester to the corresponding 2-hydroxymethylpyrrolidine has been accomplished using lithium borohydride (LiBH₄), demonstrating the compatibility of the diol functionality with reducing agents. nih.gov

Table 1: Examples of Oxidation and Reduction Reactions on Related Pyrrolidine (B122466) Diol Systems

| Starting Material | Reagent/Catalyst | Product | Comments |

| N-protected (2S)-3,4-dehydroproline methyl esters | Osmium tetraoxide | N-protected (2S,3R,4S)-3,4-dihydroxyprolines | Stereoselective dihydroxylation |

| Protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester | Lithium borohydride (LiBH₄) | Protected (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol | Reduction of ester to alcohol |

Etherification and Esterification of Hydroxyl Groups

The hydroxyl groups of this compound can undergo etherification and esterification to yield a wide range of derivatives. These reactions can be performed selectively, often by exploiting the differential reactivity of the two hydroxyl groups or by using protecting group strategies. While specific examples for the title compound are scarce, studies on similar pyrrolidine diols demonstrate the feasibility of these transformations. For instance, the formation of isopropylidene acetals by reacting the diol with acetone in the presence of an acid catalyst is a common method for protecting the cis-diol functionality in related systems. nih.gov

Esterification can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. The selectivity of these reactions can be influenced by steric hindrance and the reaction conditions.

Nitrogen Atom Alkylation and Acylation Reactions

The secondary amine in the parent (3R,4S)-pyrrolidine-3,4-diol is readily alkylated or acylated. In the case of this compound, the nitrogen is already alkylated with a methyl group. Further alkylation to form a quaternary ammonium (B1175870) salt is possible but less commonly explored in the context of derivatization for biological applications.

Acylation of the nitrogen in related pyrrolidine diols is a well-established transformation. For example, N-benzyloxycarbonylation of a pyrrolidine-3,4-diol derivative has been reported, which serves to protect the nitrogen atom and can influence the reactivity of the rest of the molecule. rsc.org

Table 2: N-Acylation of a Related Pyrrolidine Diol Derivative

| Starting Material | Reagent | Product |

| (2R,3S,4R,5R)-2-(ethoxycarbonylmethyl)-3,4-O-isopropylidene-5-methyl-pyrrolidine-3,4-diol | CbzCl, NaHCO₃ | (2R,3S,4R,5R)-N-Benzyloxycarbonyl-(2-ethoxycarbonylmethyl)-3,4-O-isopropylidene-5-methylpyrrolidine-3,4-diol |

Stereochemical Control in Derivatization Reactions of this compound

The inherent chirality of this compound makes it a valuable scaffold for the synthesis of stereochemically defined molecules. The stereocenters at C3 and C4 can direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring or on substituents attached to it.

Diastereoselective Transformations

Reactions on the this compound core can proceed with a high degree of diastereoselectivity, influenced by the existing stereocenters. For example, the stereoselective reaction of osmium tetraoxide with N-protected (2S)-3,4-dehydroproline methyl esters yields predominantly the (2S,3R,4S)-3,4-dihydroxyprolines, highlighting the influence of the existing stereocenter at C2 on the facial selectivity of the dihydroxylation. nih.gov While this example involves the formation of the diol, similar principles of stereocontrol would apply to reactions on the pre-existing diol core of the title compound.

Enantioselective Modifications

While this compound is a chiral molecule, enantioselective modifications typically refer to reactions that differentiate between two enantiotopic functional groups or faces of a prochiral center. In the context of the title compound, this could involve the selective reaction of one of the two hydroxyl groups with a chiral reagent or catalyst.

Although specific examples of enantioselective modifications starting from this compound are not prevalent in the literature, the principles of enantioselective catalysis are broadly applicable. For instance, enzyme-catalyzed acylation or deacylation has been successfully used for the kinetic resolution of racemic pyrrolidine derivatives, and similar strategies could potentially be applied for the selective functionalization of one of the hydroxyl groups in the title compound.

Metal-Catalyzed Reactions Involving the Pyrrolidinediol Scaffold

The pyrrolidine-3,4-diol scaffold, a key structural motif in various biologically active molecules, serves as a versatile platform for a range of metal-catalyzed transformations. These reactions are crucial for the functionalization and elaboration of the core structure, enabling the synthesis of diverse derivatives. Transition metals, particularly palladium, silver, and others, play a pivotal role in mediating these chemical modifications with high efficiency and selectivity.

Palladium catalysis is a cornerstone in the synthesis and functionalization of nitrogen-containing heterocycles, including the pyrrolidine framework. nih.govacs.org While direct coupling reactions on the this compound core are not extensively documented, established palladium-catalyzed methodologies for pyrrolidine and pyrroline systems are highly applicable. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical diversity of the scaffold.

One of the most prominent methods is the Mizoroki-Heck reaction, which facilitates the arylation of unsaturated heterocycles. nih.gov For instance, N-alkyl pyrrolines can undergo a reductive Mizoroki-Heck reaction to yield 3-aryl pyrrolidines, a privileged structure in medicinal chemistry. nih.gov This process suggests a viable route for introducing aryl substituents to a pyrrolidinediol precursor, provided a degree of unsaturation is present or can be introduced.

Another powerful technique is the intramolecular aminoarylation of alkenes, catalyzed by palladium, to construct the pyrrolidine ring itself. acs.org This reaction proceeds through the oxidative addition of an aryl bromide, coordination of an amine, and subsequent insertion of an alkene into the newly formed palladium-nitrogen bond. acs.org

Furthermore, palladium on carbon (Pd/C) is widely used in the final steps of synthesizing pyrrolidinol derivatives for hydrogenation. This is often employed for the removal of protecting groups, such as benzyl groups, or for the reduction of double bonds within the heterocyclic ring or its substituents. researchgate.netacs.org

Table 1: Examples of Palladium-Catalyzed Reactions on Pyrrolidine Scaffolds

| Reaction Type | Catalyst System | Substrates | Product Type |

| Reductive Mizoroki-Heck | Pd(OAc)₂, P(o-tol)₃, HCOOH | N-alkyl pyrroline, Aryl halide | 3-Aryl pyrrolidine |

| Intramolecular Aminoarylation | Pd₂(dba)₃, Ligand, Base | Alkene with tethered amine and aryl bromide | Fused Pyrrolidine System |

| Hydrogenation / Deprotection | 10% Pd/C, H₂ | N-benzyl pyrrolidinol | Free Pyrrolidinol |

Silver catalysis has emerged as a valuable tool in asymmetric synthesis, particularly for constructing chiral heterocyclic systems. In the context of pyrrolidine synthesis, silver complexes have been effectively utilized in 1,3-dipolar cycloaddition reactions. These reactions can establish the core pyrrolidine ring with a high degree of stereocontrol. rsc.org

A notable application involves the use of a silver/Taniaphos complex in conjunction with Sc(OTf)₃ to catalyze the dynamic kinetic resolution of α-iminonitriles in a tandem 1,3-dipolar cycloaddition. rsc.org In this system, the silver complex serves a dual role: it acts as a catalyst for the cycloaddition and as an external selector, guiding the reaction to form an exclusive pyrrolidine product with good yield and high enantiopurity. rsc.org This strategy represents a sophisticated approach to accessing enantiomerically pure pyrrolidine derivatives, which could be adapted for the synthesis of complex pyrrolidinediols.

Table 2: Silver-Catalyzed Asymmetric Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Key Reactants | Key Outcome |

| 1,3-Dipolar Cycloaddition | AgOAc / Taniaphos, Sc(OTf)₃ | α-iminonitriles, Dipolarophiles | Enantiopure Pyrrolidine Product |

Beyond palladium and silver, a variety of other transition metals are instrumental in the synthesis and modification of the pyrrolidinediol scaffold. These metals mediate unique transformations that are often complementary to those achieved with palladium or silver.

Osmium: The diol functionality itself is often installed using a transition metal-catalyzed dihydroxylation reaction. Osmium tetraoxide (OsO₄) is a classic and highly effective reagent for the stereoselective cis-dihydroxylation of alkenes. nih.gov In the synthesis of pyrrolidine-3,4-diols, the reaction of osmium tetraoxide with a dehydroproline derivative can yield 3,4-dihydroxyprolines with high stereoselectivity, directly establishing the cis relationship of the hydroxyl groups as seen in the (3R,4S) configuration after ring formation. nih.gov

Rhodium: Rhodium catalysts have been reported for the hydroarylation of pyrrolines, offering an alternative to palladium-based methods. nih.gov

General Cross-Coupling: The functionalization of the pyrrolidinediol scaffold can also be envisioned using other well-established transition metal-mediated cross-coupling reactions. These include the Negishi (Zinc/Palladium or Nickel), Kumada (Magnesium/Palladium or Nickel), Stille (Tin/Palladium), and Ullman (Copper) couplings, which allow for the formation of C-C bonds with various coupling partners. google.com The choice of method would depend on the desired substituent and the functional group tolerance of the specific pyrrolidinediol substrate.

Radical Reactions and Mechanistic Investigations in Pyrrolidinediol Chemistry

Radical reactions offer a powerful and distinct approach to the synthesis of cyclic structures, including the pyrrolidine core. researchgate.net These reactions proceed through open-shell intermediates (radicals) and often exhibit unique reactivity and selectivity compared to polar reactions. libretexts.org Mechanistic investigations, frequently supported by computational chemistry, are vital for understanding and optimizing these complex transformations. researchgate.netmdpi.com

Radical cyclizations are particularly effective for assembling five-membered heterocycles. researchgate.net A common strategy involves the intramolecular addition of a carbon-centered radical onto a C=C or C=O double bond. researchgate.net For example, tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals has been explored for the synthesis of substituted pyrrolidin-3-ols. researchgate.net In these reactions, a radical is generated at a specific position, which then cyclizes to form the pyrrolidine ring.

A typical radical chain reaction involves three key stages:

Initiation: Generation of the initial radical species, often using an initiator like azobisisobutyronitrile (AIBN) or through photochemical means. libretexts.orgpitt.edu

Propagation: A series of steps where a radical reacts to form a product and another radical, which continues the chain. libretexts.orgpitt.edu This phase can involve atom abstraction, addition to a double bond, or cyclization.

Termination: Consumption of radicals without generating new ones, typically through radical-radical combination. pitt.edu

Table 3: Example of a Tin-Mediated Radical Cyclization for Pyrrolidinol Synthesis

| Precursor Type | Radical Initiator | Mediator | Key Step | Product |

| 5-Phenylseleno-3-aza-pentanal | AIBN | Bu₃SnH | 5-exo-trig cyclization | Substituted Pyrrolidin-3-ol |

Mechanistic investigations are crucial for elucidating the pathways of these reactions. researchgate.net Quantum-chemical studies, for example, can be used to analyze the electronic properties of reactants and intermediates, map potential energy surfaces, and explain the origins of stereoselectivity. mdpi.com Such studies have been applied to understand the synthesis of related dihydroxy-N-alkyl-L-homoprolines, explaining experimental results by modeling the reaction course under different conditions. researchgate.net These computational tools help rationalize why certain products are formed and guide the development of new, more efficient synthetic methods. mdpi.com

Design and Synthesis of Novel Derivatives and Analogues of 3r,4s 1 Methylpyrrolidine 3,4 Diol

Structurally Modified Pyrrolidinediol Scaffolds Derived from (3R,4S)-1-Methylpyrrolidine-3,4-diol

The functionalization of the this compound scaffold allows for the systematic modification of its steric and electronic properties. These modifications are crucial for fine-tuning the performance of the resulting molecules, whether they are intended as biological probes or as components of chiral catalysts.

The nitrogen atom of the pyrrolidine (B122466) ring is a primary site for structural modification. Replacing the N-methyl group with a variety of other substituents can significantly alter the molecule's properties. In synthetic schemes, the nitrogen is often protected with groups like N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (Boc), which themselves represent a variation from the simple N-methyl group. rsc.org These protecting groups can be removed and replaced with a wide array of functional moieties to modulate activity or catalytic performance. acs.org The synthesis of pyrrolidine derivatives frequently involves the use of precursors where the nitrogen is substituted with groups that can be easily removed or transformed, such as an allyl group, which can be cleaved using rhodium(I) catalysis. acs.org

Strategic variations of the N-substituent are fundamental in catalyst design to create a specific chiral environment around a metal center or to influence the conformational rigidity of an organocatalyst. mdpi.com

Interactive Table: Examples of N-Substituent Variations on the Pyrrolidine Scaffold

| N-Substituent Group | Typical Synthetic Precursor/Reagent | Purpose of Modification | Reference |

|---|---|---|---|

| N-Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Protecting group; can be removed via hydrogenolysis. | rsc.org |

| N-tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)2O | Protecting group; removable under acidic conditions. | nih.gov |

| N-Allyl | Allylamine | Intermediate for further functionalization; removable via Rh(I) catalysis. | acs.org |

| N-Benzyl | Benzylamine | Common substituent in ligand synthesis; can also act as a protecting group. | acs.org |

The two hydroxyl groups in the 3 and 4 positions are key features of the pyrrolidinediol scaffold and offer another avenue for modification. A common strategy in the synthesis of derivatives is the protection of these diols, often by converting them into an isopropylidene acetal. nih.gov This is achieved by reacting the diol with 2,2-dimethoxypropane or a similar reagent under acidic conditions. rsc.org This protection prevents the hydroxyl groups from participating in subsequent reactions and also locks the five-membered ring into a more rigid conformation, which can be advantageous for stereocontrol in further synthetic steps. nih.gov

Beyond protection, the hydroxyl groups can be subjected to other transformations. For instance, they can be activated by conversion to mesylates, making them good leaving groups for nucleophilic substitution reactions, thereby allowing for the introduction of other functional groups. researchgate.net Such modifications are integral to creating a diverse range of structurally unique pyrrolidine derivatives. researchgate.net

Altering the size of the pyrrolidine ring itself represents a more profound structural modification. Methodologies for the ring expansion of pyrrolidines to larger heterocycles like piperidines or azepanes have been developed. These strategies often involve the formation of a bicyclic azetidinium intermediate, which can then be opened by various nucleophiles to yield a ring-expanded product. acs.orgresearchgate.net The regioselectivity of the ring-opening can be influenced by substituents on the pyrrolidine ring. researchgate.net Another approach involves an intramolecular Ullmann-type annulation followed by a rearrangement cascade to expand the pyrrolidine ring into a benzazepine system. cityu.edu.hk

Conversely, ring contraction strategies are employed to synthesize pyrrolidine rings from larger, more readily available heterocycles like pyridines. osaka-u.ac.jpresearchgate.net Photo-promoted reactions of pyridines with reagents like silylborane can lead to a skeletal rearrangement, yielding functionalized pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netresearchgate.netsemanticscholar.orgnih.gov While these methods typically generate the pyrrolidine core rather than modifying a pre-existing one, they highlight the chemical strategies available for accessing diverse five-membered ring scaffolds.

Pyrrolidinediol-Based Chiral Ligands and Organocatalysts from this compound

The chiral nature of the (3R,4S)-pyrrolidine-3,4-diol scaffold makes it an excellent foundation for the development of chiral ligands for metal-catalyzed reactions and for metal-free organocatalysts. nih.govrsc.org The stereochemically defined diol functionality and the easily modifiable nitrogen atom allow for the construction of a well-defined chiral environment essential for asymmetric induction. nih.govresearchgate.net

The effectiveness of a pyrrolidine-based catalyst in promoting enantioselectivity relies on several key design principles. A primary strategy is the creation of a sterically demanding and conformationally rigid structure that effectively shields one face of a bound substrate, forcing a reagent to approach from the less hindered face. nih.govbeilstein-journals.org

Another crucial principle is the incorporation of functional groups capable of non-covalent interactions, such as hydrogen bonding or π-π stacking. nih.govacs.org These interactions help to fix the substrate within the catalyst's chiral pocket in a specific orientation, which is necessary for high stereocontrol. nih.govacs.orgchemrxiv.org For example, in organocatalysis, a hydrogen-bonding donor on a side chain can coordinate with one of the substrates, directing its approach. nih.gov

Furthermore, the electronic properties of the catalyst can be tuned by altering substituents. For instance, in gold(I) catalysts featuring pyrrolidine-based ligands, modifying aryl rings on a phosphine moiety with electron-withdrawing groups can significantly increase the reaction rate without compromising enantioselectivity. nih.govacs.org The C2-symmetric design, where two identical chiral units are present, is another powerful strategy for creating a highly effective and predictable chiral environment. nih.gov

Derivatives of this compound have been successfully employed as catalysts in a variety of important asymmetric reactions. The specific design of the catalyst determines its application and efficacy in different transformations.

Gold(I) complexes bearing ligands with a C2-symmetric 2,5-diarylpyrrolidine core have demonstrated high enantioselectivities in intramolecular [4+2] cycloadditions of enynes. nih.govacs.org Similarly, pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in the Michael addition of aldehydes to nitroolefins and in asymmetric aldol (B89426) reactions. beilstein-journals.orgnih.gov These catalysts operate through the formation of chiral enamine intermediates, which then react with the electrophile in a highly stereocontrolled manner. beilstein-journals.org Another significant application is in catalytic asymmetric 1,3-dipolar cycloadditions, which provide a powerful method for synthesizing other complex, enantioenriched pyrrolidine derivatives. rsc.org

Interactive Table: Applications of Pyrrolidinediol-Derived Catalysts in Asymmetric Synthesis

| Asymmetric Reaction | Catalyst Type | Key Design Feature | Achieved Selectivity (Example) | Reference |

|---|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | Gold(I)-Phosphine Complex | C2-symmetric 2,5-diarylpyrrolidine ligand | up to 94:6 er | nih.govacs.org |

| Michael Addition (Aldehyde to Nitroolefin) | Diarylprolinol Silyl Ether (Organocatalyst) | Bulky silyl ether group for facial shielding | up to 99% ee | rsc.org |

| Aldol Reaction | Prolinamide (Organocatalyst) | Hydrogen-bonding amide functionality | Modest to good results | nih.gov |

| 1,3-Dipolar Cycloaddition | Copper(I) Complex | Chiral ligand controlling azomethine ylide intermediate | Excellent stereoselectivities | rsc.org |

Conjugates and Bioconjugates Incorporating the this compound Motif

Peptide and Oligosaccharide Conjugations

No specific research data or methodologies have been identified in the current scientific literature for the conjugation of this compound with peptides or oligosaccharides.

Polymer and Material Integrations

There is no available scientific information detailing the integration of this compound into polymer backbones or onto the surface of materials.

Computational and Theoretical Investigations of 3r,4s 1 Methylpyrrolidine 3,4 Diol

Conformational Analysis and Stereochemical Elucidation of (3R,4S)-1-Methylpyrrolidine-3,4-diol

The three-dimensional conformation of this compound is a key determinant of its physical, chemical, and biological properties. Computational methods provide powerful tools to explore the conformational landscape of this molecule and to elucidate the influence of its stereochemistry on its preferred shapes.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable computational techniques for exploring the conformational space of flexible molecules like this compound. These methods use classical mechanics to model the interactions between atoms, allowing for the efficient calculation of potential energy surfaces and the simulation of molecular motion over time.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in a vacuum or in a solvent. By simulating the trajectory of the molecule over time, MD can reveal the transitions between different conformations and the timescales on which these transitions occur. This information is crucial for understanding how the molecule might behave in a biological system.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound from a Hypothetical Molecular Mechanics Study

| Conformer | Pyrrolidine (B122466) Ring Pucker | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-endo) | 150° | 0.00 |

| 2 | Twist (C3-exo, C4-endo) | 165° | 0.85 |

| 3 | Envelope (C3-exo) | -145° | 1.20 |

| 4 | Half-Chair | 175° | 2.50 |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule and can be used to refine the geometries and relative energies of the conformers identified by molecular mechanics. DFT methods explicitly account for the quantum mechanical nature of electrons, leading to more reliable predictions of molecular properties.

By performing geometry optimizations and frequency calculations at a chosen level of theory (e.g., B3LYP/6-31G*), it is possible to obtain highly accurate structures and thermodynamic data for the various conformers of this compound. These calculations can also provide valuable information about intramolecular interactions, such as hydrogen bonding between the hydroxyl groups, which can play a significant role in stabilizing certain conformations. A study on N-substituted pyrrolidines has demonstrated the utility of comparing computed and experimental NMR chemical shifts to validate theoretical methods and gain insights into conformational preferences.

Table 2: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -325.123456 |

| Dipole Moment (Debye) | 2.5 |

| HOMO-LUMO Gap (eV) | 5.8 |

| Key Bond Length (C3-O) (Å) | 1.43 |

| Key Bond Angle (C3-C4-O) (°) | 109.5 |

Reaction Mechanism Elucidation and Transition State Analysis in this compound Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions and for predicting the reactivity of molecules. For this compound, theoretical studies can shed light on its synthetic pathways and its potential chemical transformations.

The synthesis of pyrrolidine derivatives often involves complex multi-step reaction sequences. Computational methods can be employed to study the mechanisms of these reactions, identify key intermediates and transition states, and rationalize the observed stereoselectivity. For instance, in the synthesis of related pyrrolidine-2,3-diones, DFT calculations have been used to propose reaction mechanisms and explain product formation based on the calculated potential energy surfaces.

By modeling the reaction pathways leading to this compound, it is possible to understand the factors that control the stereochemical outcome of the synthesis. This knowledge can be used to optimize existing synthetic routes or to design new, more efficient ones.

The electronic structure of this compound, as calculated by quantum chemical methods, can be used to predict its reactivity. Various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and atomic charges, can provide insights into how the molecule will interact with other chemical species.

For example, the regions of the molecule with the highest electron density (indicated by a negative electrostatic potential) are likely to be sites of electrophilic attack, while regions with low electron density (positive electrostatic potential) are susceptible to nucleophilic attack. The HOMO and LUMO energies can be used to estimate the molecule's ionization potential and electron affinity, respectively, which are related to its ability to act as an electron donor or acceptor in chemical reactions.

Ligand-Receptor Interaction Modeling with this compound Derivatives

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. By systematically exploring the possible binding modes and scoring them based on their predicted binding affinity, docking can identify the most likely protein targets for a given molecule and provide insights into the key interactions that stabilize the ligand-receptor complex.

For derivatives of this compound, docking studies could be used to screen for potential protein targets and to understand how modifications to the pyrrolidine scaffold might affect binding affinity and selectivity. For instance, computational analyses have been used to rationalize the ligand-receptor interaction modalities of pyrrolidone-based compounds with the 5-HT(3) receptor. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to develop predictive models that relate the structural features of a series of compounds to their biological activity.

Molecular Docking Studies for Potential Binding Modes

No molecular docking studies for this compound have been identified in the current body of scientific literature. This type of research, which computationally predicts the preferred orientation of a molecule when bound to a specific target protein, is crucial for understanding its potential biological activity and mechanism of action. The absence of such studies indicates that the binding modes of this specific compound with any biological targets have not yet been computationally explored or published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

Similarly, there are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in the design of new, more potent analogues by identifying the key molecular features that influence activity. The lack of QSAR studies for this compound suggests that its structural scaffold has not been systematically analyzed in this manner to guide the design of new derivatives.

While computational studies, including molecular docking and QSAR, have been conducted on the broader class of pyrrolidine derivatives, the strict focus on this compound as per the user's request prevents the inclusion of such data. Future research may address the computational and theoretical aspects of this specific compound, which would then enable a detailed analysis as outlined.

Advanced Analytical and Spectroscopic Characterization Techniques for 3r,4s 1 Methylpyrrolidine 3,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the three-dimensional structure of organic molecules, including the stereochemical assignment of chiral centers. For (3R,4S)-1-Methylpyrrolidine-3,4-diol, both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity of atoms and their spatial relationships.

In the ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the protons on the pyrrolidine (B122466) ring are particularly informative. The relative stereochemistry of the hydroxyl groups at the C3 and C4 positions influences the magnetic environment of the neighboring protons. For the cis relationship of the protons at C3 and C4 in the (3R,4S) isomer, specific coupling constants can be predicted and observed. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to unambiguously assign all proton signals and to confirm through-space proximities between protons, which helps in solidifying the stereochemical assignment. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly C3 and C4 bearing the hydroxyl groups, are indicative of their chemical environment and can be compared with data from other stereoisomers to confirm the assigned structure. nih.gov The full assignment of both ¹H and ¹³C NMR signals is often confirmed through two-dimensional experiments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidine-3,4-diol (B51082) Scaffold (Note: This table is illustrative and based on data for similar pyrrolidine diol derivatives. rsc.org Actual values for this compound may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.4 | ~42.0 |

| H-2, H-5 | 2.8 - 3.2 | 58.0 - 62.0 |

| H-3, H-4 | 3.9 - 4.2 | 70.0 - 75.0 |

| OH | Variable | - |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₅H₁₁NO₂. nih.gov

The calculated monoisotopic mass of this compound is 117.078979 g/mol . nih.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 118.0862.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | nih.gov |

| Molecular Weight | 117.15 g/mol | nih.gov |

| Monoisotopic Mass | 117.078979 u | nih.gov |

| Predicted [M+H]⁺ | 118.0862 | - |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis can provide the three-dimensional structure, including the relative and absolute stereochemistry of the chiral centers at C3 and C4. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. While this effect is more pronounced for heavier atoms, modern techniques allow for the reliable determination of the absolute configuration of light-atom molecules. nih.gov The crystallographic data would confirm the cis relationship between the hydroxyl groups and the specific R and S assignments at the C3 and C4 positions, respectively. While a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to various pyrrolidine derivatives to confirm their stereochemistry. mdpi.comnih.gov

Table 3: Representative Crystallographic Data Parameters for a Chiral Organic Molecule (Note: This table is illustrative of the type of data obtained from an X-ray crystallographic analysis.)

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 6.543 |

| b (Å) | 10.211 |

| c (Å) | 8.901 |

| β (°) | 105.2 |

| Volume (ų) | 574.3 |

| Z | 2 |

| R-factor (%) | 3.5 |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a crucial technique for the separation of enantiomers and the determination of the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. For the synthesis of this compound, it is essential to verify that the desired enantiomer is present in high purity and to quantify any presence of its mirror image, (3S,4R)-1-Methylpyrrolidine-3,4-diol.

This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation. For pyrrolidine derivatives, various types of CSPs, such as those based on cyclodextrins or proteins, can be effective. The enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present. From this, the enantiomeric excess can be calculated.

Table 4: Illustrative Chiral HPLC Method Parameters (Note: This table provides an example of typical conditions for a chiral HPLC separation.)

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-isomer) | ~8.5 min |

| Retention Time (S-isomer) | ~10.2 min |

Circular Dichroism Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical features of a molecule and can be used for chiral recognition and conformational analysis.

The CD spectrum of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which are a direct consequence of its absolute configuration. The experimental CD spectrum can be compared with the spectrum of a known standard or with a theoretically predicted spectrum calculated using quantum chemical methods to confirm the absolute stereochemistry. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, is another powerful technique that can provide detailed information about the solution-state conformation and absolute configuration of chiral molecules like substituted piperidines, which are structurally related to pyrrolidines. nih.govresearchgate.net The VCD spectrum is often more information-rich than the electronic CD spectrum, with multiple bands corresponding to the vibrational modes of the molecule. nih.gov

Emerging Research Directions and Future Perspectives in 3r,4s 1 Methylpyrrolidine 3,4 Diol Chemistry

Integration into Complex Natural Product Synthesis

The rigid, stereodefined framework of pyrrolidine (B122466) diols is a key structural motif in a variety of biologically active natural products, particularly polyhydroxylated alkaloids like the hyacinthacines. researchgate.net These alkaloids are known for their glycosidase inhibitory activity, which gives them potential as antiviral, antidiabetic, and anticancer agents. lookchem.com Consequently, significant research has been directed towards the synthesis of these complex molecules, often employing chiral pyrrolidine derivatives as foundational starting materials or key intermediates.

Table 1: Examples of Natural Product Classes Accessible from Pyrrolidine-Diol Scaffolds

| Natural Product Class | Core Structure | Relevant Biological Activity |

|---|---|---|

| Hyacinthacine Alkaloids | Polyhydroxylated Pyrrolizidine | Glycosidase Inhibition researchgate.netlookchem.com |

| Alexine Alkaloids | Polyhydroxylated Pyrrolizidine | Glycosidase Inhibition kib.ac.cn |

| Australine Alkaloids | Polyhydroxylated Pyrrolizidine | Glycosidase Inhibition lookchem.com |

Development of Advanced Functional Materials

While the primary research focus for (3R,4S)-1-Methylpyrrolidine-3,4-diol has been in biological and catalytic applications, its structure holds untapped potential for the development of advanced functional materials. The presence of two hydroxyl groups allows it to act as a monomer in polymerization reactions. For example, it could be integrated into polyesters or polyurethanes. The incorporation of this rigid, chiral diol into a polymer backbone would impart unique stereochemical properties to the resulting material.

Future research could explore the creation of chiral polymers for applications in enantioselective separations, where the material could form a stationary phase for chromatography. Furthermore, materials incorporating this scaffold might exhibit specific optical properties or could be used to create biodegradable polymers with well-defined structures. The nitrogen atom within the pyrrolidine ring offers an additional site for modification, allowing for the tuning of material properties such as solubility, thermal stability, or its ability to coordinate with metal ions.

Exploration of Novel Catalytic Applications

The field of asymmetric organocatalysis, which uses small chiral organic molecules to catalyze enantioselective reactions, has become a cornerstone of modern organic synthesis. benthamdirect.combohrium.comnih.gov The pyrrolidine scaffold is a privileged motif in this area, with proline and its derivatives being among the most successful organocatalysts. nih.govmdpi.com These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. mdpi.com

This compound is a promising precursor for a new class of organocatalysts. The diol functionality can be modified to create a sterically demanding and well-defined chiral environment around the catalytically active nitrogen atom. nih.gov For example, the hydroxyl groups could be converted into bulky silyl (B83357) ethers or form cyclic acetals, which can fine-tune the catalyst's reactivity and the stereochemical outcome of the reaction.

Derivatives of chiral pyrrolidines have proven effective in a range of asymmetric transformations, including:

Michael Additions: The addition of aldehydes or ketones to nitroolefins. nih.gov

Aldol (B89426) Reactions: The reaction between two carbonyl compounds to form a β-hydroxy carbonyl. nih.govmdpi.com

Diels-Alder Cycloadditions: The formation of cyclohexene (B86901) rings. nih.gov

The development of catalysts derived from this compound could lead to higher efficiencies and enantioselectivities in these and other important organic transformations, offering more sustainable and atom-economical synthetic routes. benthamdirect.com

Interdisciplinary Research with Biological Chemistry as Chemical Tools

The structural similarity of polyhydroxylated pyrrolidines to monosaccharides makes them excellent candidates for interacting with carbohydrate-processing enzymes. These compounds, often termed iminosugars, can act as mimics of the natural substrate or the transition state of the enzymatic reaction, leading to potent and selective enzyme inhibition. nih.gov

This compound and its derivatives are being explored as chemical tools to probe the function of glycosidases. researchgate.net For instance, derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol have been shown to be selective inhibitors of α-mannosidase. nih.gov Similarly, other modified pyrrolidine-3,4-diols have demonstrated potent and selective inhibition of α-L-fucosidases. nih.gov

By systematically modifying the structure of the pyrrolidine diol, researchers can map the active site of these enzymes and develop highly selective inhibitors. These inhibitors serve as invaluable chemical probes for studying the biological roles of specific glycosidases in health and disease, a critical step in validating them as therapeutic targets. nih.gov The use of such targeted probes can help elucidate complex biological pathways and may provide starting points for the development of new drugs for a variety of conditions. nih.govontosight.ai

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hyacinthacine |

| (S)-Pyroglutamic acid |

| (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.